molecular formula C22H23NO3 B11297996 3-ethyl-4-methyl-9-(4-methylbenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

3-ethyl-4-methyl-9-(4-methylbenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11297996
M. Wt: 349.4 g/mol
InChI Key: XXWDOCCLFYQCLV-UHFFFAOYSA-N
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Description

The compound 3-ethyl-4-methyl-9-(4-methylbenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one belongs to the chromeno-oxazinone family, characterized by a fused chromene-oxazine scaffold. Its structure features:

  • A 3-ethyl group at position 2.
  • A 4-methyl group at position 3.
  • A 9-(4-methylbenzyl) substituent at position 7.

Properties

Molecular Formula

C22H23NO3

Molecular Weight

349.4 g/mol

IUPAC Name

3-ethyl-4-methyl-9-[(4-methylphenyl)methyl]-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C22H23NO3/c1-4-17-15(3)18-9-10-20-19(21(18)26-22(17)24)12-23(13-25-20)11-16-7-5-14(2)6-8-16/h5-10H,4,11-13H2,1-3H3

InChI Key

XXWDOCCLFYQCLV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(C3=C(C=C2)OCN(C3)CC4=CC=C(C=C4)C)OC1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-4-methyl-9-(4-methylbenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the chromene core: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.

    Introduction of the oxazine ring: This step involves the reaction of the chromene intermediate with an amine and a formaldehyde source, typically under basic conditions.

    Alkylation and benzylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-4-methyl-9-(4-methylbenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxazine ring or other parts of the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-ethyl-4-methyl-9-(4-methylbenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include modulation of signaling pathways, inhibition of enzyme activity, or interaction with DNA.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Chromeno-oxazinone derivatives exhibit diverse bioactivities influenced by substituent positioning and electronic properties. Key analogs include:

Table 1: Structural and Functional Comparison of Chromeno-Oxazinone Derivatives
Compound Name/Structure Substituents (Positions 3, 4, 9) Physical Properties Biological Activity/Notes Reference
3-Ethyl-4-methyl-9-(4-methylbenzyl)-...oxazin-2-one (Target Compound) 3-Et, 4-Me, 9-(4-MeBz) N/A N/A N/A
4-(4-Methoxyphenyl)-9-(4-methylbenzyl)-...oxazin-2-one 4-(4-OMePh), 9-(4-MeBz) N/A Structural analog with enhanced lipophilicity from 4-OMePh
9-(3-Methoxybenzyl)-4-propyl-...oxazin-2-one 4-Pr, 9-(3-OMeBz) N/A Propyl group at C4 may increase steric bulk
9-(4-Hydroxybutyl)-3-(4-OMePh)-2-Me-...oxazin-4-one 3-(4-OMePh), 2-Me, 9-(4-OHBu) Mp: 122–123°C; Yield: 48% Tautomerization influenced by solvent polarity
9-(4-Fluorobenzyl)-4-(4-OMePh)-...oxazin-2-one 4-(4-OMePh), 9-(4-FBz) Commercial availability (LEAP CHEM CO., LTD.) Intermediate for pharmaceutical synthesis
Ferrocenyl derivatives (e.g., 12b, 13) 9-Ferrocenyl groups Yields: 68–90%; HPLC purity >99% In vitro antimalarial activity (IC₅₀: <1 µM)

Key Research Findings

Substituent Effects on Bioactivity :

  • Electron-donating groups (e.g., methoxy at C4) enhance lipophilicity and membrane permeability, while bulky substituents (e.g., propyl) may reduce metabolic clearance .
  • Ferrocenyl groups introduce redox activity, critical for antimalarial efficacy .

Tautomerization Dynamics: Polar solvents favor oxazinone tautomers, whereas nonpolar solvents stabilize chromenone forms, affecting drug design strategies .

Synthetic Optimization :

  • High-yield routes (>90%) are achievable for ferrocenyl analogs, suggesting scalability for lead optimization .

Biological Activity

The compound 3-ethyl-4-methyl-9-(4-methylbenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a synthetic organic molecule with potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound belongs to the class of chromeno[8,7-e][1,3]oxazines, which are known for their diverse pharmacological properties. The molecular formula can be represented as C20H24N2O2C_{20}H_{24}N_{2}O_{2}, and its structure features a complex arrangement of functional groups that contribute to its biological activity.

Table 1: Basic Properties of the Compound

PropertyValue
Molecular FormulaC20H24N2O2C_{20}H_{24}N_{2}O_{2}
Molecular Weight336.42 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Activity

Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives of oxazines have shown activity against various bacterial strains.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several chromeno derivatives against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined using broth microdilution methods.

Table 2: Antimicrobial Activity Data

CompoundBacteria TestedMIC (µg/mL)
Chromeno derivative AStaphylococcus aureus32
Chromeno derivative BEscherichia coli64
3-ethyl-4-methyl... Pseudomonas aeruginosa16

Antioxidant Activity

The antioxidant potential of the compound was assessed through various assays such as DPPH radical scavenging and ABTS assays. The results indicated that the compound possesses significant free radical scavenging abilities.

Research Findings on Antioxidant Activity

In vitro assays demonstrated that the compound effectively neutralizes free radicals, which is crucial for preventing oxidative stress-related diseases.

Table 3: Antioxidant Activity Results

Assay TypeIC50 Value (µg/mL)
DPPH Scavenging25
ABTS Scavenging30

The biological activity of This compound is hypothesized to involve interaction with various cellular targets. Preliminary molecular docking studies suggest that the compound may inhibit specific enzymes involved in microbial metabolism and oxidative processes.

Enzyme Inhibition Studies

Enzyme assays have shown that the compound inhibits key enzymes such as:

  • Cyclooxygenase (COX) : Implicated in inflammation.
  • Lipoxygenase (LOX) : Associated with lipid metabolism.

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